Men 10376
Overview
Description
MEN-10,376 is a synthetic compound known for its role as a selective antagonist of the tachykinin neurokinin-2 receptor. This compound has a molecular formula of C57H68N12O10 and a molecular weight of 1081.22. It is primarily used in scientific research to study its interactions with various receptor subtypes, particularly in the context of neurological functions .
Mechanism of Action
Target of Action
MEN-10376 primarily targets the tachykinin NK-2 receptor . The NK-2 receptor is a type of neurokinin receptor that binds to the neuropeptide substance known as neurokinin A . These receptors play a crucial role in various physiological processes, including smooth muscle contraction, inflammation, and pain transmission .
Mode of Action
As a selective tachykinin NK-2 receptor antagonist , MEN-10376 binds to the NK-2 receptors, thereby inhibiting their interaction with neurokinin A . This results in a decrease in the physiological processes mediated by these receptors .
Result of Action
MEN-10376 has been shown to inhibit contractions induced by neurokinin A in endothelium-deprived isolated rabbit pulmonary artery . This suggests that it may have potential therapeutic applications in conditions characterized by abnormal smooth muscle contractions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MEN-10,376 involves a series of peptide coupling reactions. The compound is synthesized by sequentially coupling amino acids to form the desired peptide chain. The reaction conditions typically involve the use of coupling reagents such as carbodiimides and protecting groups to ensure selective reactions at specific sites. The final product is purified using high-performance liquid chromatography to achieve a purity of ≥95% .
Industrial Production Methods: Industrial production of MEN-10,376 follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure consistency and efficiency. The use of large-scale chromatography systems is essential for the purification of the compound to meet the required purity standards .
Chemical Reactions Analysis
Types of Reactions: MEN-10,376 primarily undergoes peptide bond formation reactions during its synthesis. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the cleavage of peptide bonds.
Common Reagents and Conditions:
Coupling Reagents: Carbodiimides such as dicyclohexylcarbodiimide.
Protecting Groups: Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups.
Hydrolysis Conditions: Acidic or basic conditions to cleave peptide bonds.
Major Products: The major product of the synthesis is MEN-10,376 itself, with potential by-products including partially synthesized peptides and unreacted amino acids .
Scientific Research Applications
MEN-10,376 is widely used in scientific research due to its selective antagonism of the tachykinin neurokinin-2 receptor. Its applications include:
Neuroscience: Studying the role of neurokinin receptors in neurological functions and disorders.
Pharmacology: Investigating the effects of neurokinin receptor antagonists on various physiological processes.
Pulmonary Research: Examining the impact of neurokinin receptor antagonists on bronchoconstriction and other pulmonary functions.
Immunology: Exploring the role of neurokinin receptors in inflammatory responses
Comparison with Similar Compounds
Neurokinin-1 Receptor Antagonists: Compounds that selectively inhibit the neurokinin-1 receptor, such as aprepitant.
Neurokinin-3 Receptor Antagonists: Compounds that selectively inhibit the neurokinin-3 receptor, such as osanetant.
Uniqueness of MEN-10,376: MEN-10,376 is unique due to its high selectivity for the tachykinin neurokinin-2 receptor. This selectivity allows for targeted studies on the role of this specific receptor subtype without significant cross-reactivity with other neurokinin receptors. This makes MEN-10,376 a valuable tool in both basic and applied research .
Properties
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H68N12O10/c1-31(2)50(69-56(78)48(26-35-30-63-43-16-8-5-13-39(35)43)67-53(75)45(23-32-18-20-36(70)21-19-32)65-52(74)40(59)27-49(71)72)57(79)68-47(25-34-29-62-42-15-7-4-12-38(34)42)55(77)66-46(24-33-28-61-41-14-6-3-11-37(33)41)54(76)64-44(51(60)73)17-9-10-22-58/h3-8,11-16,18-21,28-31,40,44-48,50,61-63,70H,9-10,17,22-27,58-59H2,1-2H3,(H2,60,73)(H,64,76)(H,65,74)(H,66,77)(H,67,75)(H,68,79)(H,69,78)(H,71,72)/t40-,44-,45-,46+,47+,48+,50-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHOFZNACVKNHK-SXVLBCBNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H68N12O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1081.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135306-85-3 | |
Record name | MEN 10376 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135306853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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